molecular formula C20H11Cl4N3 B391441 (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine

(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine

Cat. No.: B391441
M. Wt: 435.1g/mol
InChI Key: RSYYKYVSEDRBCR-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
  • This compound derivatives
  • Other imidazo[1,2-a]pyridine compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. This could include differences in biological activity, chemical reactivity, or physical properties.

Properties

Molecular Formula

C20H11Cl4N3

Molecular Weight

435.1g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C20H11Cl4N3/c21-13-5-4-12(16(23)9-13)11-25-20-19(15-7-6-14(22)10-17(15)24)26-18-3-1-2-8-27(18)20/h1-11H/b25-11+

InChI Key

RSYYKYVSEDRBCR-OPEKNORGSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl

SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.